molecular formula C7H6BClF2O2 B13456563 (2-Chloro-4-(difluoromethyl)phenyl)boronic acid

(2-Chloro-4-(difluoromethyl)phenyl)boronic acid

Cat. No.: B13456563
M. Wt: 206.38 g/mol
InChI Key: JARHSRMFVLDCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-(difluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H6BClF2O2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and difluoromethyl groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(difluoromethyl)phenyl)boronic acid typically involves the hydroboration of the corresponding aryl halide. One common method is the reaction of 2-chloro-4-(difluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the hydrolysis of reactive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(difluoromethyl)phenyl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions

The Suzuki-Miyaura reaction typically employs palladium catalysts, such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide . The reaction is usually carried out in polar solvents, such as ethanol or water, under mild conditions.

Major Products Formed

The primary products of the Suzuki-Miyaura reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4-(difluoromethyl)phenyl)boronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . This reaction is essential for constructing biaryl motifs, which are prevalent in many natural products and synthetic compounds.

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize potential drug candidates. The biaryl structures formed through its reactions are often found in molecules with therapeutic properties, such as anti-inflammatory, anticancer, and antiviral agents .

Industry

Industrially, this compound is employed in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the development of materials with specific electronic and mechanical properties .

Mechanism of Action

The mechanism of action of (2-Chloro-4-(difluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-(difluoromethyl)phenyl)boronic acid is unique due to the presence of both chlorine and difluoromethyl groups, which influence its reactivity and the electronic properties of the resulting biaryl compounds. These substituents can enhance the compound’s utility in synthesizing molecules with specific electronic and steric characteristics .

Properties

Molecular Formula

C7H6BClF2O2

Molecular Weight

206.38 g/mol

IUPAC Name

[2-chloro-4-(difluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H6BClF2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7,12-13H

InChI Key

JARHSRMFVLDCLO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)F)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.